molecular formula C7H6N2O2S B7773819 2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate

2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate

Cat. No.: B7773819
M. Wt: 182.20 g/mol
InChI Key: FQIBVYSYFWBQHP-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate involves specific chemical reactions and conditions. One common method includes the reaction of an aldehyde with a primary amine to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of high-purity reagents and advanced purification techniques ensures the compound is produced with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or carboxylic acid, while reduction could yield an alcohol .

Scientific Research Applications

2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways and processes, leading to the observed effects .

Properties

IUPAC Name

2-(7H-imidazo[2,1-b][1,3]thiazol-4-ium-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBVYSYFWBQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=[N+]1C=C(N2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=[N+]1C=C(N2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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